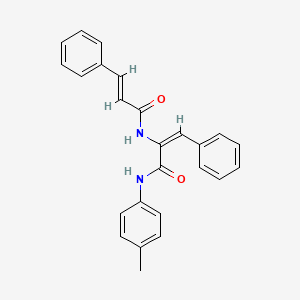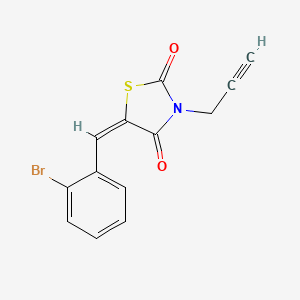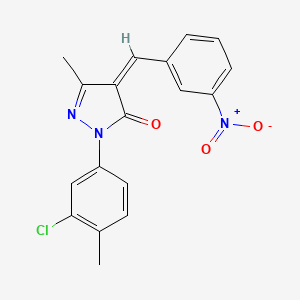
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide in lab experiments is its high purity and yield. This ensures that the results obtained from experiments are reliable and reproducible. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the research on 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide. One direction is to investigate its potential as a drug delivery agent for the treatment of brain diseases. Another direction is to explore its anti-microbial properties and its potential as an alternative to antibiotics. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways.
Métodos De Síntesis
The synthesis method of 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide involves the reaction of cinnamoyl chloride with N-(4-methylphenyl)-3-phenylacrylamide in the presence of a base. The reaction yields a white solid that can be further purified using recrystallization. This method has been reported to have a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been reported to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
(E)-N-(4-methylphenyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-19-12-15-22(16-13-19)26-25(29)23(18-21-10-6-3-7-11-21)27-24(28)17-14-20-8-4-2-5-9-20/h2-18H,1H3,(H,26,29)(H,27,28)/b17-14+,23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPFUCPANRDHL-XAYJBEQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915553.png)

![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)

![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)
![5-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915593.png)
![3-(4-chlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5915601.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5915610.png)
![ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
![(4-bromo-2-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5915618.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)